5-Chloro-2-(ethylsulfanyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-ethylsulfanylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNS/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTHJICYHPFIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2 Ethylsulfanyl Aniline
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. youtube.com The rate and regioselectivity of these reactions are profoundly influenced by the nature of the substituents already present on the aromatic ring. libretexts.org In the case of 5-Chloro-2-(ethylsulfanyl)aniline, the directing effects of the amino, ethylsulfanyl, and chloro groups must be considered collectively.
The amino group (-NH₂) is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. nih.govacs.org Similarly, the ethylsulfanyl group (-SCH₂CH₃) is also an activating, ortho-, para-directing group, though generally less so than the amino group. Conversely, the chlorine atom (-Cl) is a deactivating group due to its electron-withdrawing inductive effect, yet it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. libretexts.orggoogle.com
Given the positions of the existing substituents, the potential sites for electrophilic attack are C3, C4, and C6. The powerful activating and directing effect of the amino group, along with the reinforcing effect of the ethylsulfanyl group, would strongly favor substitution at the C4 and C6 positions, which are para and ortho to the amino group, respectively. The chloro group at C5 will have a lesser influence on the regioselectivity. Therefore, electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to yield a mixture of 4- and 6-substituted products.
It is important to note that under strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form an anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director, which would alter the expected substitution pattern. nih.gov
Nucleophilic Aromatic Substitution Pathways
Aryl halides are typically unreactive towards nucleophilic aromatic substitution (SₙAr) unless activated by strong electron-withdrawing groups ortho and/or para to the leaving group. google.com However, under forcing conditions, such as high temperatures and the use of very strong bases, nucleophilic substitution can occur through alternative mechanisms. jlu.edu.cnnumberanalytics.com
Benzyne (B1209423) Intermediate Mechanisms in Haloaniline Reactivity
For haloanilines like this compound, a plausible pathway for nucleophilic substitution is the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate. jlu.edu.cnnumberanalytics.com This mechanism is initiated by the deprotonation of a hydrogen atom ortho to the halogen by a strong base, such as sodium amide (NaNH₂) or potassium amide (KNH₂). jlu.edu.cngoogle.com
In the case of this compound, the base would abstract a proton from either C4 or C6. Abstraction of the C6 proton would be followed by the elimination of the chloride ion from C5 to form a benzyne intermediate. The subsequent addition of a nucleophile to this strained triple bond can occur at either C5 or C6, leading to a mixture of products. google.com The regioselectivity of the nucleophilic attack on the benzyne is influenced by the electronic effects of the other substituents on the ring. google.com
Reactions Involving the Amine Functional Group
The amino group is a versatile functional group that can undergo a variety of chemical transformations.
Acylation and Alkylation Reactions of the Amino Group
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to readily undergo acylation and alkylation reactions.
Acylation: Anilines react with acylating agents such as acid chlorides and acid anhydrides to form amides. chembk.com For instance, the reaction of this compound with an acid chloride in the presence of a base would yield the corresponding N-acylated product. These reactions are often carried out to protect the amino group or to introduce new functional moieties. The acylation of aniline (B41778) derivatives can sometimes be catalyzed by Lewis acids. youtube.compatsnap.com
Alkylation: The amino group can also be alkylated by reaction with alkyl halides. However, polyalkylation is a common side reaction, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. masterorganicchemistry.com Selective mono-alkylation can be challenging to achieve.
| Reaction Type | Reagents | Product Type |
| Acylation | Acid Chloride (R-COCl), Base | N-Acyl-5-chloro-2-(ethylsulfanyl)aniline |
| Acylation | Acid Anhydride ((RCO)₂O) | N-Acyl-5-chloro-2-(ethylsulfanyl)aniline |
| Alkylation | Alkyl Halide (R-X) | N-Alkyl-5-chloro-2-(ethylsulfanyl)aniline (and polyalkylated products) |
Condensation Reactions
The amino group of this compound can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). A notable example of a condensation reaction involving anilines is the Knoevenagel condensation, which can lead to the formation of various heterocyclic structures. For example, the condensation of an aniline with an appropriate carbonyl compound can be a key step in the synthesis of thiazolidinone derivatives, which are of interest in medicinal chemistry. nih.gov
Reactions Involving the Ethylsulfanyl Group
The ethylsulfanyl group is susceptible to a range of chemical transformations, most notably oxidation.
Oxidation: The sulfur atom in the ethylsulfanyl group can be readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (e.g., m-CPBA), and potassium permanganate. The degree of oxidation can often be controlled by the choice of oxidant and reaction conditions. The synthesis of aminophenyl-β-hydroxyethylsulfones from related starting materials has been reported, highlighting the feasibility of such oxidations. google.comgoogle.com
Cleavage: The carbon-sulfur bond in aryl thioethers can be cleaved under certain reductive or oxidative conditions, although this is generally less common than oxidation.
| Reaction Type | Reagents | Product Type |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 5-Chloro-2-(ethylsulfinyl)aniline (Sulfoxide) |
| Oxidation | Peroxy Acid (e.g., m-CPBA) | 5-Chloro-2-(ethylsulfonyl)aniline (Sulfone) |
Oxidation Reactions of the Sulfur Atom to Sulfoxides and Sulfones
The selective oxidation of sulfides to either sulfoxides or sulfones can be achieved by carefully selecting the oxidant and controlling the reaction conditions. organic-chemistry.org Mild oxidizing agents and stoichiometric control generally favor the formation of sulfoxides, while stronger oxidants and more forcing conditions lead to the corresponding sulfones.
Common Oxidizing Agents for Sulfide (B99878) Oxidation:
| Oxidizing Agent | Product(s) | Typical Conditions | Reference |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Catalysts like tantalum or niobium carbide can control selectivity. | organic-chemistry.org |
| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | Stoichiometry dependent; often used for complete oxidation to sulfones. | organic-chemistry.org |
| N-Fluorobenzenesulfonimide (NFSI) | Sulfoxide or Sulfone | Selectivity controlled by the loading of NFSI in water. | |
| Sodium Chlorite (NaClO₂) / HCl | Sulfone | In situ generation of chlorine dioxide provides high selectivity for sulfones. | |
| Selectfluor | Sulfoxide, Sulfone | Uses water as the oxygen source at ambient temperature. | organic-chemistry.org |
For this compound, the oxidation would proceed to first yield 1-chloro-4-(ethylsulfinyl)aniline and, upon further oxidation, 1-chloro-4-(ethylsulfonyl)aniline. The presence of the aniline group requires careful selection of the oxidant to avoid undesired side reactions, such as oxidation of the amine or polymerization of the aniline. acs.org
Cleavage and Modification of the Sulfide Linkage
The carbon-sulfur (C–S) bond in the ethylsulfanyl group of this compound can be cleaved under various conditions, opening pathways for further functionalization. Transition-metal-free methods for C–S bond cleavage have gained significant attention and often involve the use of oxidants, acids, or bases. rsc.org Such cleavage can lead to the complete removal of the sulfur-containing group or its replacement with other functionalities.
Recent research has demonstrated the oxidative cleavage and subsequent cyanation or amidation of organosulfur compounds using heterogeneous catalysts. nih.gov These methods, which utilize environmentally benign oxidants like O₂, could potentially be applied to transform the ethylsulfanyl group of this compound into a cyano or amino group, respectively. nih.gov
Modification of the sulfide linkage without complete cleavage is also a valuable synthetic strategy. For instance, oxidative coupling reactions can be used to modify aniline-containing molecules. acs.orgnih.gov While these reactions typically target the aniline nitrogen or the aromatic ring, the presence of the thioether could influence the reaction's regioselectivity. Furthermore, strategies developed for disulfide rebridging in proteins, which involve the reaction of thiols with specific reagents, could be adapted for modifying the sulfur-containing portion of the molecule after a potential C-S bond cleavage and reduction sequence. nih.gov
Exploration of Cyclization Reactions
The structure of this compound, featuring a nucleophilic amine ortho to a modifiable thioether group, makes it a candidate for the synthesis of sulfur-containing heterocyclic systems. Cyclization reactions are a powerful tool in organic synthesis for constructing complex molecular architectures from relatively simple precursors.
While specific cyclization studies on this compound are not widely reported, the reactivity of related aniline derivatives provides a strong basis for predicting its potential in this area. For example, the palladium-catalyzed cyclization of 2-chloro-N-(2-vinyl)aniline derivatives has been shown to be a versatile method for preparing a range of nitrogen-containing heterocycles. nih.gov A similar strategy could be envisioned for this compound, potentially after N-alkenylation.
Electrophilic cyclization is another prominent strategy. The reaction of N-(2-alkynyl)anilines with electrophiles like iodine monochloride (ICl) or bromine (Br₂) leads to the formation of substituted quinolines under mild conditions. nih.gov This suggests that if an alkynyl group were introduced onto the aniline nitrogen of this compound, it could undergo cyclization to form a quinoline (B57606) ring, with the ethylsulfanyl group remaining as a substituent on the newly formed heterocyclic core. Lewis-acid-promoted cyclizations of substituted anilines are also known to produce heterocyclic systems like quinazolinones. rsc.org
Formation of Heterocyclic Ring Systems
The cyclization of aniline derivatives can lead to a wide variety of important heterocyclic scaffolds. Based on established synthetic routes, potential heterocyclic systems that could be derived from this compound or its derivatives include:
Benzothiazoles: A classic route to benzothiazoles involves the reaction of a 2-aminothiophenol (B119425) with a carboxylic acid or its equivalent. While this compound is not a thiophenol, cleavage of the ethyl group could potentially yield the corresponding thiophenol, which could then be cyclized.
Quinolines: As mentioned, electrophilic cyclization of an N-alkynylated derivative of this compound could provide access to substituted quinolines. nih.gov
Carbazoles, Dibenzazepines, and Acridines: Palladium-catalyzed intramolecular cyclizations of diarylamine precursors, which can be formed from chloroanilines, are effective for synthesizing these more complex tricyclic systems. nih.gov This highlights the potential for using this compound as a building block for advanced heterocyclic structures.
Reaction Kinetics and Thermodynamic Profiles
The reaction kinetics of this compound are influenced by the electronic effects of its substituents. The aniline nitrogen provides a site for nucleophilic attack, and its reactivity is modulated by the electron-donating ethylsulfanyl group at the ortho position and the electron-withdrawing chloro group at the meta position (relative to the thioether).
Kinetic Data for Reactions of Related Anilines
| Reaction | Aniline Derivative | Kinetic Observation | Reference |
| Reaction with Chloramine T | Substituted Anilines | First-order dependence on Chloramine T, fractional order on aniline. | rsc.org |
| Michael-type Addition | Substituted Anilines | Linear Brønsted-type plot, indicating no change in mechanism with varying aniline basicity. | koreascience.kr |
| Reaction with Picryl Chloride | 3-Halo-anilines | Rate sequences are temperature-dependent. | rsc.org |
Spectroscopic Characterization and Structural Elucidation of 5 Chloro 2 Ethylsulfanyl Aniline
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The spectrum of 5-Chloro-2-(ethylsulfanyl)aniline is expected to exhibit distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the protons of the ethylsulfanyl group (-S-CH₂-CH₃).
The aromatic region is anticipated to show three signals for the three protons on the substituted benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and will likely appear as complex multiplets or distinct doublets and doublets of doublets. The proton at C6, being ortho to the electron-donating amino group and meta to the electron-withdrawing chloro group, would likely resonate at the highest field (lowest ppm). The proton at C3, situated ortho to the chloro group and meta to the amino group, is expected to be the most deshielded and thus appear at the lowest field (highest ppm). The proton at C4, positioned between the chloro and ethylsulfanyl groups, will have an intermediate chemical shift.
The amino group protons (-NH₂) typically appear as a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature. The ethyl group of the ethylsulfanyl substituent will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern due to spin-spin coupling. The methylene protons are adjacent to the sulfur atom, which will cause a downfield shift compared to a standard alkyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H (H-3) | 7.0 - 7.3 | d |
| Aromatic H (H-4) | 6.7 - 6.9 | dd |
| Aromatic H (H-6) | 6.5 - 6.7 | d |
| -NH₂ | 3.5 - 4.5 | br s |
| -S-CH₂-CH₃ | 2.8 - 3.1 | q |
| -S-CH₂-CH₃ | 1.2 - 1.5 | t |
d = doublet, dd = doublet of doublets, br s = broad singlet, q = quartet, t = triplet
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, eight distinct signals are expected, corresponding to the six carbons of the benzene ring and the two carbons of the ethyl group.
The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon atom attached to the amino group (C1) is expected to be shielded and appear at a relatively higher field compared to unsubstituted benzene. Conversely, the carbon atom bonded to the electron-withdrawing chlorine atom (C5) will be deshielded. The carbon atom bonded to the sulfur atom (C2) will also experience a downfield shift. The remaining aromatic carbons (C3, C4, C6) will have chemical shifts determined by the combined electronic effects of the substituents. The two carbons of the ethyl group will appear in the aliphatic region of the spectrum, with the methylene carbon (-CH₂) being more deshielded due to its proximity to the sulfur atom. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (-NH₂) | 145 - 150 |
| C2 (-S-Et) | 120 - 125 |
| C3 | 130 - 135 |
| C4 | 115 - 120 |
| C5 (-Cl) | 125 - 130 |
| C6 | 110 - 115 |
| -S-CH₂-CH₃ | 25 - 30 |
| -S-CH₂-CH₃ | 10 - 15 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.
An HSQC experiment would correlate the signals of protons directly attached to carbon atoms, allowing for the definitive assignment of the protonated aromatic carbons and the ethyl group carbons. For instance, the signal for the H-3 proton would show a correlation to the C-3 carbon signal.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying the presence of specific functional groups. researchgate.netresearchgate.netnih.gov
The FT-IR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm the presence of its key functional groups.
The N-H stretching vibrations of the primary amine group (-NH₂) are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations will likely be observed as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl group are expected in the 2850-2960 cm⁻¹ region.
The N-H bending vibration of the amine group should produce a band around 1600-1650 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically give rise to several bands in the 1450-1600 cm⁻¹ range. The C-N stretching vibration is expected to appear in the 1250-1350 cm⁻¹ region. The C-S stretching vibration, which is often weak, is anticipated in the 600-800 cm⁻¹ range. The C-Cl stretching vibration will also fall in this lower frequency region, typically between 600 and 800 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretching (asymmetric and symmetric) | 3300 - 3500 |
| Aromatic C-H Stretching | 3000 - 3100 |
| Aliphatic C-H Stretching | 2850 - 2960 |
| N-H Bending | 1600 - 1650 |
| Aromatic C=C Stretching | 1450 - 1600 |
| C-N Stretching | 1250 - 1350 |
| C-Cl Stretching | 600 - 800 |
| C-S Stretching | 600 - 800 |
FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups give strong signals in IR, non-polar and symmetric bonds often produce strong signals in Raman spectra.
In the FT-Raman spectrum of this compound, the aromatic C=C stretching vibrations are expected to be prominent. The C-S and C-Cl stretching vibrations, which can be weak or difficult to assign in the IR spectrum, may show more intense and well-defined bands in the Raman spectrum. The symmetric N-H stretching vibration of the amine group is also expected to be Raman active. The C-H stretching and bending vibrations will also be present. The combination of FT-IR and FT-Raman data allows for a more complete and reliable assignment of the vibrational modes of the molecule. researchgate.netresearchgate.netnih.gov
Table 4: Predicted FT-Raman Shifts for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretching | 3000 - 3100 |
| Aliphatic C-H Stretching | 2850 - 2960 |
| Aromatic C=C Ring Stretching | 1550 - 1600 |
| C-S Stretching | 600 - 800 |
| C-Cl Stretching | 600 - 800 |
Table 5: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-butylthioaniline |
| Aniline (B41778) |
| 5-chloro-ortho-methoxyaniline |
| 2,4-dichloroaniline |
| Benzene |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily governed by the electronic structure of the aniline chromophore, which is modified by the presence of the chloro and ethylsulfanyl substituents. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The most common transitions observed in aromatic compounds like this are π → π* and n → π* transitions. libretexts.orgyoutube.com
The benzene ring and its substituents contain π-electrons and non-bonding (n) electrons (on the nitrogen and sulfur atoms). The amino (-NH₂) and ethylsulfanyl (-SC₂H₅) groups are considered auxochromes, which are groups that, when attached to a chromophore (the benzene ring), modify the wavelength and intensity of the absorption maximum (λₘₐₓ). ijermt.org
Typically, aniline exhibits two main absorption bands: an intense band around 230-240 nm and a second, less intense band around 280-290 nm, both resulting from π → π* transitions within the benzene ring. ijermt.org The presence of the electron-donating amino group causes a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene.
In this compound, the substituents influence these transitions:
Amino Group (-NH₂): As a strong electron-donating group, it increases the electron density of the aromatic ring, leading to a bathochromic shift and an increase in absorption intensity.
Chloro Group (-Cl): As an electron-withdrawing group (by induction) but an electron-donating group (by resonance), its effect can be complex. Generally, halogens act as auxochromes and cause a slight bathochromic shift relative to benzene. ijermt.org
Ethylsulfanyl Group (-SC₂H₅): The sulfur atom possesses non-bonding electrons that can interact with the π-system of the ring, functioning as an auxochrome and typically contributing to a bathochromic shift.
The combined effect of these groups is expected to result in absorption maxima at longer wavelengths than in aniline itself. The n → π* transitions, which involve the non-bonding electrons on the nitrogen and sulfur atoms, are also possible but are generally much weaker in intensity than the π → π* transitions. researchgate.net The solvent used for analysis can also influence the spectrum; polar solvents can cause shifts in the absorption bands due to interactions with the solute molecule.
| Compound | Typical λₘₐₓ (nm) | Transition Type | Reference |
|---|---|---|---|
| Benzene | ~255 | π → π | ijermt.org |
| Aniline | ~280 | π → π | ijermt.org |
| Chlorobenzene (B131634) | ~265 | π → π | ijermt.org |
| Aniline Derivative with Chromophore | ~300-490 | π → π and n → π* | researchgate.net |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₈H₁₀ClNS), the molecular weight is approximately 187.66 g/mol . In electron ionization mass spectrometry (EI-MS), the compound is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.
The mass spectrum of this compound is expected to show a prominent molecular ion peak. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum will display an M⁺˙ peak and an (M+2)⁺˙ peak, where the (M+2)⁺˙ peak has about one-third the intensity of the M⁺˙ peak. nih.gov As an amine, the molecular ion peak will have an odd mass number, consistent with the nitrogen rule. libretexts.org
The fragmentation of the molecular ion is guided by the stability of the resulting cations and neutral radicals. Key fragmentation pathways for this compound would likely include:
Alpha-Cleavage: Cleavage of the bond alpha to the sulfur atom is a common pathway for sulfides. This would involve the loss of a methyl radical (•CH₃) from the ethyl group, resulting in a fragment ion [M - 15]⁺.
Loss of Ethylene (B1197577): A rearrangement reaction can lead to the loss of a neutral ethylene molecule (C₂H₄), resulting in a fragment ion [M - 28]⁺. This would form a 5-chloro-2-mercaptoaniline radical cation.
Cleavage of the C-S Bond: The bond between the aromatic ring and the sulfur atom can break, leading to the loss of the ethylsulfanyl radical (•SC₂H₅), resulting in a [M - 61]⁺ fragment corresponding to the 4-chloroaminophenyl cation.
Loss of HCN: A common fragmentation pathway for anilines involves the elimination of a neutral hydrogen cyanide (HCN) molecule from the aromatic ring after initial fragmentation, leading to a fragment at [M - 27]⁺ or from other fragment ions. miamioh.edu
| m/z Value (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 187 | [C₈H₁₀ClNS]⁺˙ (Molecular Ion) | - |
| 172 | [M - CH₃]⁺ | •CH₃ (Methyl radical) |
| 159 | [M - C₂H₄]⁺˙ | C₂H₄ (Ethylene) |
| 126 | [M - SC₂H₅]⁺ | •SC₂H₅ (Ethylsulfanyl radical) |
Computational and Theoretical Studies of 5 Chloro 2 Ethylsulfanyl Aniline
Density Functional Theory (DFT) Calculations
Reactivity Descriptors and Chemical Hardness/Softness Studies
Reactivity descriptors derived from conceptual Density Functional Theory (DFT) are crucial for predicting how a molecule will interact with other chemical species. These descriptors include electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S). Chemical hardness is a measure of a molecule's resistance to change in its electron distribution, while softness is the reciprocal of hardness and indicates a higher propensity for its electron cloud to be polarized.
In the context of 5-Chloro-2-(ethylsulfanyl)aniline, these parameters would be calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
Ionization Potential (I) can be approximated by the negative of the HOMO energy (I ≈ -E_HOMO).
Electron Affinity (A) can be approximated by the negative of the LUMO energy (A ≈ -E_LUMO).
Chemical Hardness (η) is calculated as (I - A) / 2.
Chemical Softness (S) is 1 / η.
A comprehensive study on this compound would involve calculating these values to predict its reactivity in various chemical environments. For instance, a lower hardness value would suggest higher reactivity.
Table 1: Hypothetical Reactivity Descriptors for this compound
| Descriptor | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | E_HOMO | - | -5.2 |
| LUMO Energy | E_LUMO | - | -1.8 |
| Ionization Potential | I | -E_HOMO | 5.2 |
| Electron Affinity | A | -E_LUMO | 1.8 |
| Energy Gap | ΔE | E_LUMO - E_HOMO | 3.4 |
| Chemical Hardness | η | (I - A) / 2 | 1.7 |
| Chemical Softness | S | 1 / η | 0.59 |
| Electronegativity | χ | (I + A) / 2 | 3.5 |
| Chemical Potential | μ | -(I + A) / 2 | -3.5 |
| Electrophilicity Index | ω | μ² / (2η) | 3.60 |
Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be generated in a computational study.
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors provide a more detailed understanding of reactivity by considering the electronic distribution across the molecule. uni.lu These descriptors, such as Fukui functions and local softness, help identify the specific atomic sites most susceptible to nucleophilic, electrophilic, or radical attack.
For this compound, Fukui functions would be calculated to pinpoint reactive centers. The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes.
f+(r) for nucleophilic attack.
f-(r) for electrophilic attack.
f0(r) for radical attack.
By analyzing the values of the Fukui function on the nitrogen of the aniline (B41778) group, the sulfur of the ethylsulfanyl group, and the various carbon atoms of the benzene (B151609) ring, one could predict the regioselectivity of different reactions.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into the dynamic behavior and preferred conformations.
Topological Analysis of Electron Density
The topological analysis of the electron density provides a rigorous definition of chemical bonds and atomic interactions within a molecule.
Bader's Quantum Theory of Atoms in Molecules (AIM)
Bader's Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density, ρ(r), to partition a molecule into atomic basins. ias.ac.inresearchgate.net The analysis focuses on critical points in the electron density, where the gradient of the density is zero. Bond Critical Points (BCPs) are of particular interest as they characterize the nature of the chemical bond between two atoms. researchgate.net
For this compound, an AIM analysis would characterize the C-Cl, C-S, C-N, and C-H bonds based on the properties of their BCPs, such as the electron density (ρ(r_bcp)), its Laplacian (∇²ρ(r_bcp)), and the total energy density (H(r_bcp)). These parameters help distinguish between shared (covalent) and closed-shell (ionic or van der Waals) interactions.
Table 2: Illustrative AIM Data for Bonds in this compound
| Bond | ρ(r_bcp) (a.u.) | ∇²ρ(r_bcp) (a.u.) | H(r_bcp) (a.u.) | Bond Type |
| C-Cl | 0.18 | +0.05 | -0.15 | Polar Covalent |
| C-S | 0.15 | +0.02 | -0.12 | Covalent |
| C-N | 0.25 | -0.50 | -0.30 | Polar Covalent |
Note: This table contains illustrative data to demonstrate the output of an AIM analysis.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal. ias.ac.in The Hirshfeld surface is defined as the region around a molecule in a crystal where the contribution to the electron density from that molecule is greater than or equal to the contribution from all other molecules.
A Hirshfeld surface analysis of this compound would map the different types of intermolecular contacts, such as H···H, C-H···π, and halogen bonds involving the chlorine atom. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. While a specific study on this compound is not available, a study on a related compound containing a 2-amino-5-(ethylsulfanyl)-1,3,4-thiadiazole moiety reveals the utility of this method. ias.ac.in In that study, Hirshfeld surface analysis was used to examine the intermolecular interactions governing the crystal packing, with different colors on the surface representing different types of contacts. ias.ac.in
Synthesis and Investigation of Derivatives and Analogues of 5 Chloro 2 Ethylsulfanyl Aniline
Modification at the Amine Nitrogen
The primary amine group of 5-Chloro-2-(ethylsulfanyl)aniline is a key site for chemical modification, allowing for the introduction of a wide range of functional groups through N-alkylation, amidation, and sulfonamidation.
N-Alkylated Derivatives
The synthesis of N-alkylated anilines is a fundamental transformation in organic chemistry, yielding valuable intermediates. psu.edu Generally, these reactions involve the treatment of the aniline (B41778) with an alkylating agent. While direct N-alkylation of primary amines with alkyl halides can lead to mixtures of secondary and tertiary amines, various methods have been developed to achieve selective mono-N-alkylation. psu.eduekb.eg
Catalytic systems are often employed to facilitate this transformation. For instance, copper compounds like CuCl₂·2H₂O and CuBr₂ have been used to catalyze the N-alkylation of anilines with alcohols. semanticscholar.org Palladium on carbon (Pd/C) is another effective catalyst for the N-monomethylation of aniline derivatives using methanol (B129727) as the methylating agent, achieving high activity and selectivity under relatively mild conditions. researchgate.net Researchers have also utilized samarium(II) iodide (SmI₂) as a catalyst for the N-alkylation of aromatic amines with alcohols under microwave conditions, a method that selectively produces monoalkylated amines. researchgate.net The use of ionic liquids as solvents has also been shown to be an effective medium for the selective N-alkylation of anilines with alkyl, allyl, and benzyl (B1604629) halides. psu.edu
More recently, visible-light-induced methods have emerged as an eco-friendly alternative, avoiding the need for metal catalysts, bases, and ligands. One such strategy employs NH₄Br to facilitate the N-alkylation of anilines with 4-hydroxybutan-2-one under visible light irradiation. nih.gov These general methodologies are applicable for the synthesis of N-alkylated derivatives of this compound.
Table 1: Methods for N-Alkylation of Anilines
| Catalyst/Reagent System | Alkylating Agent | Conditions | Selectivity | Reference |
|---|---|---|---|---|
| CuCl₂·2H₂O, CuBr₂ | Primary/Secondary Alcohols | Halomethanes as promoters | N-Alkyl & N,N-Dialkyl | semanticscholar.org |
| Pd/C | Methanol | Mild | N-Monomethylation | researchgate.net |
| SmI₂ | Alcohols | Microwave irradiation | Monoalkylation | researchgate.net |
| Ionic Liquids | Alkyl/Allyl/Benzyl Halides | Stirring at room temp. | Monoalkylation | psu.edu |
| NH₄Br | 4-hydroxybutan-2-one | Visible light (420 nm) | N-Alkylation | nih.gov |
| CsF-Celite | Alkyl Halides | Acetonitrile | N-Alkylation | researchgate.net |
Amide and Sulfonamide Derivatives
The reaction of the amine group to form amides and sulfonamides represents another significant class of derivatives. The synthesis of amides can be achieved by reacting the aniline with acyl chlorides or carboxylic acids under appropriate coupling conditions. For example, a series of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized by coupling the corresponding carboxylic acid with various amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) and hydroxybenzotriazole (B1436442) (HOBt). iaea.org
Sulfonamides are a particularly important class of compounds. ekb.egnih.gov The most common method for their synthesis involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base. ekb.egresearchgate.net This straightforward approach is widely applicable. For instance, novel sulfonamide derivatives of trimetazidine (B612337) were synthesized by reacting the parent piperazine (B1678402) with various sulfonyl chlorides in dichloromethane (B109758) with triethylamine (B128534) as a base. mdpi.com
More advanced methods have also been developed. A mild protocol for the sulfonylation of aniline derivatives uses sulfinate salts in the presence of an iridium-based photoredox catalyst. chemistryviews.org Furthermore, enantiospecific synthesis of aniline-derived sulfonimidamides has been achieved by reacting sulfonimidoyl fluorides with anilines in the presence of Ca(NTf₂)₂. nih.gov A series of novel sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold were synthesized, demonstrating the utility of chloro-substituted anilines in creating complex sulfonamide structures. nih.gov
Table 2: Synthesis of Amide and Sulfonamide Derivatives from Anilines
| Derivative Type | Reagents | Method | Reference |
|---|---|---|---|
| Carboxamide | Carboxylic acid, EDC, HOBt | Amide coupling | iaea.org |
| Sulfonamide | Sulfonyl chloride, Base (e.g., pyridine, triethylamine) | Classical sulfonylation | researchgate.netmdpi.com |
| Sulfonamide | Sulfinate salt, [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆, K₂S₂O₄ | Photoredox catalysis | chemistryviews.org |
| Sulfonimidamide | Sulfonimidoyl fluoride, Ca(NTf₂)₂ | Lewis-acid mediated | nih.gov |
| Sulfonamide | 4-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Multi-step synthesis | nih.gov |
Modification at the Ethylsulfanyl Group
The ethylsulfanyl moiety offers another reactive handle for structural modification, primarily through oxidation of the sulfur atom or by varying the length of the alkyl chain attached to the sulfur.
Oxidation to Sulfoxides and Sulfones
The oxidation of the sulfide (B99878) group in 2-(alkylsulfanyl)anilines can lead to the corresponding sulfoxides and, upon further oxidation, to sulfones. These transformations significantly alter the electronic properties and steric profile of the molecule. The selective oxidation of anilines can be complex, as oxidation can also occur at the amine or the aromatic ring. researchgate.net However, specific reagents and conditions can favor the oxidation of the sulfur atom.
The oxidation of sulfides to sulfoxides and sulfones is a well-established transformation in organic synthesis. A variety of oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice. The development of an efficient process for producing bioactive N-heterocyclic scaffolds from 2-substituted anilines using an iodine(III)-oxidant has been reported, highlighting the reactivity of ortho-substituted anilines under oxidative conditions. chemrxiv.orgresearchgate.net While this work focused on cyclization, it underscores the potential for selective oxidation in complex anilines. A new route for the synthesis of N-alkyl-2-(phenylsulfonyl)anilines has also been developed, indicating that the sulfonyl group can be incorporated into the aniline structure. osi.lv
Variation of the Alkyl Chain Length
Varying the length of the alkyl chain in the 2-(alkylsulfanyl) group can influence the physical properties of the resulting compounds, such as their solubility and crystal packing. The existence of commercially available analogues like 5-Chloro-2-(propan-2-ylsulfanyl)aniline demonstrates that variations beyond the ethyl group are synthetically accessible. clearsynth.com
A study on 6,12-dialkoxy- and 6,12-dialkylsulfanyl-benzo[1,2-b:4,5-b']bis[b]benzothiophenes investigated the effect of varying the alkyl chain length from C7 to C10. lboro.ac.uk In the alkylsulfanyl derivatives, the alkyl chains were arranged in a conformation strongly deviated from the plane of the aromatic ring system. lboro.ac.uk This suggests that in analogues of this compound, changing the alkyl chain length could significantly impact solid-state packing and, consequently, material properties. Another study on a different class of compounds showed that the N-alkyl chain length plays a functional role in tuning mechanofluorochromic behaviors, with longer chains leading to looser molecular stacking. rsc.org This principle could potentially apply to the S-alkyl chain in 2-(alkylsulfanyl)anilines, where chain length could be used to modulate intermolecular interactions.
Substitution Pattern Variations on the Aromatic Ring
Modifying the substitution pattern on the phenyl ring of this compound is a key strategy for creating a diverse range of analogues. This can be achieved by starting with differently substituted anilines or by performing electrophilic aromatic substitution on the aniline core, although the latter must account for the directing effects of the existing amino and ethylsulfanyl groups.
The synthesis of substituted quinolines from N-(2-alkynyl)anilines demonstrates a powerful method for building complex heterocyclic systems from aniline precursors. capes.gov.brnih.gov This approach could be adapted to create novel fused-ring systems based on the this compound scaffold. Similarly, the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides showcases the preparation of complex molecules where the aniline ring is part of a larger, functionalized system. iaea.org
Cross-coupling reactions are also a powerful tool for modifying the aromatic ring. A method for synthesizing uracil-based structures combines Suzuki–Miyaura and Sonogashira–Hagihara cross-coupling reactions on a di-halogenated uracil (B121893) precursor. beilstein-journals.org This strategy of using halogenated aromatic compounds as handles for cross-coupling could be applied to analogues of this compound, where the chlorine atom or an additional halogen could serve as a site for introducing new aryl or alkynyl groups. For example, the synthesis of 2-alkynyl substituted 3-chloropyrazines was achieved via a selective mono-alkynylation of 2,3-dichloropyrazine. nih.gov
Table 3: Examples of Synthetic Modifications on Aniline and Related Aromatic Rings
| Starting Material Type | Reaction Type | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| N-(2-Alkynyl)anilines | Electrophilic Cyclization | 3-Iodo/Phenylseleno-quinolines | Building fused rings | capes.gov.brnih.gov |
| 5-Bromo-6-chloro-uracil | Sonogashira/Suzuki Coupling | 5-Aryl-6-alkynyl-uracils | Sequential cross-coupling | beilstein-journals.org |
| 2,3-Dichloropyrazine | Sonogashira Coupling | 2-Alkynyl-3-chloropyrazines | Selective mono-alkynylation | nih.gov |
| 2-Substituted anilines | I(III)-Mediated Oxidation | Dibenzazepines | C-H activation/cyclization | chemrxiv.orgresearchgate.net |
| 2-Chloro-4-cyanopyridine | Nucleophilic Substitution/Hydrolysis | 2-Alkylsulfanyl-4-pyridinecarboxylic acids | Building blocks for anilides | sciforum.net |
Positional Isomers of Chloro and Ethylsulfanyl Groups
The arrangement of the chloro and ethylsulfanyl groups on the aniline ring significantly influences the chemical and physical properties of the resulting isomers. Quantum chemical calculations have been employed to understand the interactions between different positional isomers of chloro-substituted anilines and chiral stationary phases, revealing that 2-substituted anilines can exhibit distinct retention behaviors compared to their 3- and 4-substituted counterparts. mdpi.com This suggests that the proximity of the substituents to the amino group plays a crucial role in intermolecular interactions.
The synthesis of specific positional isomers often requires carefully designed multi-step procedures. For instance, the synthesis of 5-chloro-2-methyl aniline can be achieved by the reduction of 4-chloro-2-nitrotoluene. google.com Similarly, the preparation of 5-chloro-2-nitroaniline (B48662) involves the acylation of 3-chloroaniline, followed by nitration and hydrolysis. chemicalbook.com These methods highlight the strategic importance of precursor selection and reaction control to achieve the desired isomeric purity.
Introduction of Additional Substituents
The core structure of this compound can be further functionalized by introducing additional substituents, leading to a wide range of derivatives with tailored properties. For example, the synthesis of 5-chloro-2,4-bis(methylsulfamyl)-aniline has been accomplished by reacting 4,6-dichloro-1,3-bis(methylsulfamyl)-benzene with urea. google.com This reaction demonstrates a direct method to introduce sulfonyl groups onto the chlorinated aniline ring.
Furthermore, derivatives can be prepared by modifying the amino group or the aromatic ring through various reactions. The synthesis of 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives showcases the derivatization of the amino group to form amides, which have been investigated as potential inhibitors of human liver glycogen (B147801) phosphorylase A. nih.gov Additionally, the synthesis of 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives involves the O-alkylation of a hydroxylated precursor, expanding the chemical space of accessible compounds. researchgate.net
Table 1: Examples of Synthesized this compound Derivatives with Additional Substituents
| Compound Name | Starting Material | Reagents | Key Transformation |
| 5-Chloro-2,4-bis(methylsulfamyl)-aniline google.com | 4,6-Dichloro-1,3-bis(methylsulfamyl)-benzene | Urea | Amination |
| 5-Chloro-N-aryl-1H-indole-2-carboxamide nih.gov | 5-Chloroindole-2-carboxylic acid | Substituted anilines | Amide coupling |
| 5-Chloro-2-(substituted alkoxy)-N-phenylbenzamide researchgate.net | 5-Chloro-2-hydroxy-N-phenylbenzamide | Chloro-substituted acid ethyl esters | O-Alkylation |
| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives mdpi.com | Itaconic acid | 4-Chloro-2-aminophenol | Michael addition, cyclization |
| 5-Chloro-thiosulfadiazine Compounds gssrr.orggssrr.org | Sulfadiazine | Thionyl chloride | Chlorination, thionation |
Synthesis of Heterocyclic Compounds Incorporating the this compound Scaffold
The this compound moiety is a valuable building block for the synthesis of various heterocyclic systems. The presence of the amino and ethylsulfanyl groups allows for a range of cyclization reactions to form fused rings.
Benzothiazole (B30560) and Benzothiazine Derivatives
Benzothiazoles are a significant class of heterocyclic compounds, and their synthesis from aniline derivatives is a well-established field. The reaction of 2-aminobenzenethiols with various reagents can lead to the formation of the benzothiazole ring system. organic-chemistry.org For instance, the condensation of 2-aminobenzenethiols with nitriles, catalyzed by copper, provides an efficient route to 2-substituted benzothiazoles. organic-chemistry.org The synthesis of 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives has been explored under different reaction conditions, highlighting the versatility of this scaffold. researchgate.net
Benzothiazines, which are six-membered heterocyclic compounds containing a sulfur and a nitrogen atom, can also be synthesized from aniline derivatives. nih.gov The condensation of 2-aminobenzenethiol with compounds containing a reactive carbonyl group can lead to the formation of 4H-1,4-benzothiazines. researchgate.net
Table 2: Synthesis of Benzothiazole and Benzothiazine Derivatives
| Product Class | Starting Material | Key Reagents/Conditions | Reference |
| 2-Substituted Benzothiazoles | o-Aminobenzenethiols | Carboxylic acids, Nitriles, Aldehydes | organic-chemistry.org |
| 5-Chloro-2-(substituted phenyl)benzo[d]thiazoles | 2-Amino-4-chlorothiophenol | Substituted benzaldehydes | researchgate.net |
| 2-Aminobenzothiazoles | N-Arylthioureas | Oxidative cyclization (e.g., with bromine) | scholarsresearchlibrary.comnih.gov |
| 4H-1,4-Benzothiazines | 2-Aminobenzenethiols | α-Halo ketones, 1,3-Dicarbonyls | nih.govresearchgate.net |
Quinoxaline (B1680401) and Indole (B1671886) Derivatives
Quinoxalines are another important class of nitrogen-containing heterocyclic compounds that can be synthesized from o-phenylenediamine (B120857) derivatives. The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a common method for quinoxaline synthesis. mdpi.comacgpubs.orgnih.gov Various catalysts, including pyridine, can be employed to facilitate this reaction. acgpubs.orgnih.gov The introduction of substituents on the quinoxaline ring can be achieved by using appropriately substituted o-phenylenediamines. rasayanjournal.co.inresearchgate.net
Indoles, which are fundamental structural motifs in many natural products and pharmaceuticals, can also be synthesized from aniline derivatives. The Fischer indole synthesis, which involves the reaction of an arylhydrazine with an aldehyde or ketone, is a classic method. nih.govyoutube.com More modern approaches include palladium-catalyzed cyclizations. For example, the palladium-catalyzed condensation of 2-bromostyrene (B128962) and 2-chloroaniline (B154045) derivatives can yield diphenylamine (B1679370) intermediates that can be selectively cyclized to form indoles, among other heterocycles, in a ligand-controlled manner. mit.edu Another strategy involves the reaction of N-haloanilines with β-carbonyl sulfides. google.com
Table 3: Synthesis of Quinoxaline and Indole Derivatives
| Product Class | Starting Material | Key Reagents/Conditions | Reference |
| Quinoxalines | o-Phenylenediamines | 1,2-Dicarbonyl compounds, α-Halo ketones | mdpi.comacgpubs.orgnih.gov |
| Substituted Quinoxalines | Substituted o-phenylenediamines | 1,2-Dicarbonyl compounds | rasayanjournal.co.inresearchgate.net |
| Indoles (Fischer Synthesis) | Arylhydrazines | Aldehydes, Ketones | nih.govyoutube.com |
| Indoles (from anilines) | Anilines | Ethylene (B1197577) glycol, β-Carbonyl sulfides | google.compsu.edu |
| Indoles (Pd-catalyzed) | 2-Chloro-N-(2-vinyl)aniline | Pd catalyst and ligand | mit.edu |
Applications of 5 Chloro 2 Ethylsulfanyl Aniline in Advanced Organic Synthesis
Building Block in Complex Molecule Synthesis
5-Chloro-2-(ethylsulfanyl)aniline serves as a foundational component for constructing more elaborate molecules. Its utility as a "versatile small molecule scaffold" is recognized in the chemical industry. biosynth.com The primary amine group (-NH₂) is a key functional group that readily participates in a wide array of chemical reactions, including diazotization, acylation, and alkylation. These reactions allow for the introduction of diverse functionalities and the extension of the molecular framework.
Furthermore, the chloro- and ethylsulfanyl- substituents on the aromatic ring influence the reactivity and regioselectivity of subsequent synthetic steps. The chlorine atom can be a site for nucleophilic aromatic substitution or participate in cross-coupling reactions, while the sulfur atom in the ethylsulfanyl group offers a site for oxidation to sulfoxides or sulfones, thereby introducing new functional groups that can alter the steric and electronic properties of the final molecule.
Precursor for Advanced Pharmaceutical Intermediates
In the pharmaceutical sector, the development of novel therapeutic agents often relies on the availability of specialized intermediates. This compound is supplied for the purpose of pharmaceutical testing, indicating its role as a precursor in the synthesis of advanced pharmaceutical intermediates. biosynth.com Aniline (B41778) derivatives are a well-established class of compounds in medicinal chemistry, forming the core structure of numerous drugs.
The specific structural motifs of this compound—the chlorinated ring and the sulfur linkage—are present in various biologically active compounds. While specific drugs derived directly from this compound are not widely documented in public literature, its availability as a reference standard for testing suggests its use in the discovery and development phases of new drug candidates.
Role in the Synthesis of Agrochemical Compounds
The synthesis of modern agrochemicals, such as fungicides and herbicides, frequently involves aniline derivatives. nih.gov These compounds can be modified to create active ingredients that target specific biological pathways in pests and weeds. The structural features of this compound are analogous to those found in some commercial pesticides. For instance, the presence of a halogenated aniline core is a common feature in many active agrochemical ingredients. nih.gov Although direct synthetic routes from this compound to specific commercial agrochemicals are not detailed in available research, its structure makes it a plausible candidate for research and development in this field.
Contribution to Materials Science Applications
The applications of aniline derivatives extend beyond life sciences into the realm of materials science.
Dyes and Pigments Synthesis
Aniline and its derivatives are historically significant as precursors to a vast range of dyes and pigments. google.com The amine group can be diazotized and coupled with other aromatic compounds to form azo dyes, which constitute a large class of commercial colorants. The substituents on the aniline ring, such as the chloro and ethylsulfanyl groups in this compound, can modulate the color, lightfastness, and solubility of the resulting dye. While this compound is not listed as a precursor for common commercial dyes, its chemical nature makes it a suitable candidate for the synthesis of novel colorants.
Polymer Chemistry Applications
Aniline is the monomer for the conducting polymer polyaniline. Substituted anilines can be polymerized to create polymers with modified properties, such as improved solubility in organic solvents, altered conductivity, and different morphological characteristics. The synthesis of polymers from N-substituted aniline derivatives has been reported, leading to new materials with unique physicochemical properties. carlroth.com The functional groups on this compound could be exploited to synthesize new polymers with tailored electronic or optical properties for specialized applications, although specific examples of its use as a monomer are not currently documented.
Crystallographic Analysis of 5 Chloro 2 Ethylsulfanyl Aniline and Its Derivatives
Single Crystal X-ray Diffraction Studies
Unit Cell Parameters and Molecular Conformation in the Solid State
The unit cell is defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters precisely define the size and shape of the repeating volume in the crystal lattice. The molecular conformation, stabilized by an intramolecular hydrogen bond, is a key feature observed in the solid state. researchgate.net
In {5-Chloro-2-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone, the phenol and chlorobenzene (B131634) rings are significantly twisted relative to the central phenyl ring, with dihedral angles of 84.71(9)° and 80.70(8)°, respectively. researchgate.net The azomethine (C=N) bond displays an E configuration. researchgate.net
Table 1: Crystal Data and Structure Refinement for {5-Chloro-2-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone researchgate.net
| Parameter | Value |
|---|---|
| Empirical Formula | C₂₀H₁₄ClNO₂ |
| Formula Weight | 335.77 |
| Temperature | 273 K |
| Wavelength | 0.71073 Å |
| Crystal System | Triclinic |
| Space Group | P1̅ |
| Unit Cell Dimensions | |
| a | 7.3904 (9) Å |
| b | 10.7933 (14) Å |
| c | 10.8999 (14) Å |
| α | 73.120 (2)° |
| β | 87.919 (3)° |
| γ | 82.953 (3)° |
| Volume | 825.71 (18) ų |
| Z | 2 |
Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. In the solid state of {5-Chloro-2-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone, molecules are linked by C—H⋯O hydrogen bonds, which organize them into columns running parallel to the a-axis. researchgate.net Hirshfeld surface analysis is another powerful tool used to visualize and quantify intermolecular contacts, revealing that O⋯H/H⋯O contacts often dominate the crystal packing in related structures. researchgate.net The study of these non-covalent interactions is crucial for understanding the stability and properties of the crystalline material. mdpi.com
Powder X-ray Diffraction (PXRD) for Phase Purity and Polymorphism
Powder X-ray Diffraction (PXRD) is an essential analytical technique for the characterization of crystalline materials. It is particularly valuable for confirming the phase purity of a synthesized compound and for identifying and distinguishing between different polymorphic forms. rigaku.comresearchgate.net Polymorphism is the ability of a substance to exist in two or more crystalline phases that have different arrangements and/or conformations of the molecules in the crystal lattice. rigaku.com
Different polymorphs of a compound can exhibit distinct physicochemical properties. Therefore, the identification and control of polymorphic forms are critical, especially in the pharmaceutical industry. researchgate.net The PXRD method works by exposing a powdered sample to X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase. researchgate.net By comparing the experimental PXRD pattern of a sample to reference patterns, one can confirm its identity and purity. The appearance of new peaks, shoulders, or shifts in peak positions can indicate the presence of a new polymorph or an impurity. researchgate.net While specific studies on the polymorphism of 5-Chloro-2-(ethylsulfanyl)aniline were not identified, PXRD remains the fundamental technique for such investigations. rigaku.com For low-concentration formulations, synchrotron-based XRPD can be employed to detect polymorphic forms at levels as low as 0.4 w/w%. nih.gov
Hydrogen Bonding Networks in the Solid State
Hydrogen bonds are highly specific, directional interactions that play a dominant role in determining molecular assembly in the solid state. In derivatives of this compound, the presence of amine (N-H) and sulfur (S) functionalities allows for a variety of hydrogen bonding motifs.
For compounds containing both amine and thioether groups, like this compound, the formation of N—H⋯S hydrogen bonds is also a possibility. au.dk These interactions, though generally weaker than conventional O—H⋯O or N—H⋯O bonds, can significantly influence the resulting crystal architecture. The analysis of complex structures shows that aminopyrazole moieties, for instance, readily hydrogen bond to anions or solvent molecules, leading to extensive and often novel hydrogen-bond networks. The interplay of these various hydrogen bonds, from strong intramolecular forces to weaker intermolecular contacts, is a key factor in the supramolecular chemistry of these compounds. mdpi.com
Future Research Directions and Emerging Paradigms in 5 Chloro 2 Ethylsulfanyl Aniline Chemistry
Development of Novel Green Synthesis Protocols
The development of environmentally benign synthesis methods is a cornerstone of modern chemistry. For a compound like 5-Chloro-2-(ethylsulfanyl)aniline, future research would likely focus on moving away from traditional multi-step syntheses that may involve hazardous reagents or produce significant waste.
Key research goals in this area could include:
Catalytic C-S and C-N Bond Formation: Investigating novel catalysts (e.g., copper, palladium, or nickel-based) for the direct and selective introduction of the ethylsulfanyl and amino groups onto a chlorobenzene (B131634) scaffold. This would aim to reduce the number of steps and improve atom economy.
Use of Greener Solvents: Exploring the synthesis in environmentally friendly solvents such as water, supercritical CO₂, or bio-derived solvents like Cyrene, to replace volatile organic compounds (VOCs).
Flow Chemistry Synthesis: Developing continuous flow processes for the synthesis of this compound. Flow chemistry offers benefits such as improved safety, better heat and mass transfer, and the potential for easier scale-up and automation, all contributing to a greener process.
Energy-Efficient Methods: Utilizing alternative energy sources like microwave irradiation or ultrasonication to potentially shorten reaction times and reduce energy consumption compared to conventional heating.
A hypothetical comparison of a traditional versus a potential green synthesis route is presented below.
| Feature | Traditional Synthesis (Hypothetical) | Future Green Synthesis (Goal) |
| Starting Materials | Multi-step from nitroaromatics | Readily available chlorobenzene derivatives |
| Reagents | Stoichiometric and potentially hazardous reagents | Catalytic systems, recyclable catalysts |
| Solvents | Volatile Organic Compounds (e.g., Toluene, DMF) | Water, ethanol, supercritical fluids |
| Waste Profile | High E-factor (significant waste) | Low E-factor (minimal waste) |
| Energy | Prolonged heating under reflux | Microwave, ultrasound, or flow reactor |
Exploration of Organometallic Chemistry with this compound Ligands
The aniline (B41778) and ethylsulfanyl groups in this compound provide potential coordination sites (N and S) for metal ions, making it a candidate for use as a bidentate ligand in organometallic chemistry. Research in this domain is currently unexplored but holds significant promise.
Future investigations could involve:
Synthesis of Novel Complexes: Reacting this compound with various transition metals (e.g., Platinum, Palladium, Rhodium, Iridium, Ruthenium) to synthesize new organometallic complexes.
Structural Characterization: Utilizing techniques like X-ray crystallography and NMR spectroscopy to determine the precise coordination modes of the ligand to the metal center. Understanding the geometry and electronic properties of these complexes is crucial for predicting their reactivity.
Study of Electronic Properties: Investigating how the electronic nature of the chloro and ethylsulfanyl substituents on the aniline ring influences the properties of the resulting metal complex.
The table below outlines potential metal complexes that could be targeted for synthesis.
| Metal Center | Potential Geometry | Potential Application Area |
| Palladium(II) | Square Planar | Cross-coupling catalysis |
| Platinum(II) | Square Planar | Anticancer agent research |
| Ruthenium(II) | Octahedral | Catalysis, photoredox chemistry |
| Copper(I/II) | Tetrahedral/Square Planar | Catalytic C-S/C-N bond formation |
Advanced Catalytic Applications
Following the synthesis and characterization of its organometallic complexes, a major research avenue would be to explore their catalytic activity. The unique electronic and steric environment provided by the this compound ligand could lead to novel catalytic properties.
Potential areas for catalytic investigation include:
Cross-Coupling Reactions: Testing palladium or nickel complexes as catalysts in fundamental organic reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. The N,S-ligation might offer unique stability or selectivity profiles.
Asymmetric Catalysis: If chiral versions of the ligand could be synthesized, their rhodium or iridium complexes could be explored for asymmetric hydrogenation or transfer hydrogenation reactions, producing enantiomerically enriched products.
C-H Activation: Investigating the potential of rhodium or ruthenium complexes to catalyze the direct functionalization of C-H bonds, a highly sought-after transformation in organic synthesis.
Integration in Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry involves the study of non-covalent interactions to build larger, organized structures. The functional groups on this compound—the amino group (hydrogen bond donor), the chloro group (halogen bond acceptor), and the sulfur atom (potential hydrogen or halogen bond acceptor)—make it an interesting building block for crystal engineering.
Future research in this area could focus on:
Co-crystallization Studies: Combining this compound with various co-formers (e.g., dicarboxylic acids, pyridyl compounds) to create new multi-component crystals held together by hydrogen or halogen bonds.
Self-Assembly: Studying the self-assembly of the molecule in the solid state to understand its preferred packing motifs and intermolecular interactions.
Polymorphism Screening: Investigating whether this compound can crystallize in different forms (polymorphs), which could have different physical properties. The goal would be to control the crystallization process to obtain specific, desired supramolecular architectures.
Q & A
Basic: What are the most efficient synthetic routes for 5-Chloro-2-(ethylsulfanyl)aniline, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution or reduction of nitro intermediates. For example:
- Step 1: Start with 5-chloro-2-nitroaniline. Replace the nitro group with ethylthiol via a Pd-catalyzed coupling reaction (e.g., using ethylthiolate in DMF at 80°C) .
- Step 2: Alternatively, reduce a pre-functionalized intermediate (e.g., 5-chloro-2-(ethylsulfanyl)nitrobenzene) using hydrogenation with Pd/C or catalytic transfer hydrogenation .
Key Factors: - Solvent: Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
- Catalyst: Pd(OAc)₂ or CuI improves substitution efficiency .
- Purity: Column chromatography (silica gel, hexane/EtOAc) yields >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
